![molecular formula C8H8BrFO B1375397 5-Bromo-2-fluoro-3-methylbenzyl alcohol CAS No. 1197944-22-1](/img/structure/B1375397.png)
5-Bromo-2-fluoro-3-methylbenzyl alcohol
Overview
Description
5-Bromo-2-fluoro-3-methylbenzyl alcohol is a chemical compound with the molecular formula C8H8BrFO. It has a molecular weight of 219.05 and is represented by the InChI code 1S/C8H8BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-3-methylbenzyl alcohol is defined by its InChI code: 1S/C8H8BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 . This indicates that the molecule consists of a benzyl group (a benzene ring with a CH2 group attached) that is substituted with bromo, fluoro, and methyl groups at the 5th, 2nd, and 3rd positions respectively.Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-3-methylbenzyl alcohol is a solid substance that is stored at temperatures between 2-8°C . It has a molecular weight of 219.05 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Metabolic Pathways and Microsomal Metabolism
The study of metabolic pathways of halogenated compounds, including 5-bromo-2-fluoro-3-methylbenzyl alcohol, has shown that these compounds undergo microsomal metabolism leading to various products, such as benzyl alcohols and benzaldehydes. This research provides insights into the influence of halogen substituents on the rate of microsomal metabolism (Boeren et al., 1992).
Protecting Groups in Synthesis
Halogenated benzyl alcohols, similar to 5-bromo-2-fluoro-3-methylbenzyl alcohol, are used as protecting groups in chemical synthesis. Their removal under reductive conditions, coupled with substrate oxidation, facilitates the production of aldehydes or ketones. This technique is crucial in the field of organic synthesis (Curran & Yu, 1992).
Synthesis of Pharmacologically Active Compounds
Research into halogenated benzyl alcohols has contributed to the synthesis of various pharmacologically active compounds. These studies involve cyclization reactions and condensation processes, highlighting the versatility of these compounds in medicinal chemistry (Chapman et al., 1968).
Insecticidal Activities
Studies on esters of halogenated benzyl alcohols have revealed their moderate to high insecticidal activities. These findings are significant in the development of new pesticides and understanding the impact of halogenation on biological activity (Elliott et al., 1986).
Synthesis of Functionalized Heterocycles
Halogenated benzyl alcohols are used in the synthesis of functionalized heterocycles, demonstrating their utility in organic chemistry for creating complex molecular structures. These compounds serve as precursors in various synthetic routes (Capperucci et al., 2009).
Cytotoxicity and Anticancer Research
Certain halogenated benzyl alcohols exhibit selective cytotoxicity against human cancer cell lines. This property is being explored for potential applications in anticancer therapies (Xu et al., 2004).
Safety and Hazards
The safety information for 5-Bromo-2-fluoro-3-methylbenzyl alcohol indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . Precautionary statements include P261, P305, P351, and P338 .
properties
IUPAC Name |
(5-bromo-2-fluoro-3-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZWWIGAJPWVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-methylbenzyl alcohol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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